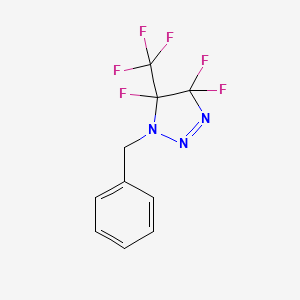![molecular formula C19H20N2O7 B14006567 n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide CAS No. 40042-36-2](/img/structure/B14006567.png)
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide: is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a nitrobenzodioxol group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxyphenylethanol.
Nitration of Benzodioxole: 1,3-benzodioxole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 6-nitro-1,3-benzodioxole.
Coupling Reaction: The 3,4-dimethoxyphenylethanol is then coupled with the 6-nitro-1,3-benzodioxole under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug development studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the benzodioxole moiety suggests it could have bioactive properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzodioxole moiety can intercalate with DNA, potentially disrupting cellular processes. The dimethoxyphenyl group can interact with proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Lacks the nitrobenzodioxol group.
2-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: Lacks the dimethoxyphenyl group.
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3-benzodioxol-5-yl)acetamide: Lacks the nitro group.
Uniqueness
The uniqueness of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups. The presence of both the nitrobenzodioxol and dimethoxyphenyl groups provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
40042-36-2 |
|---|---|
Formule moléculaire |
C19H20N2O7 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C19H20N2O7/c1-25-15-4-3-12(7-16(15)26-2)5-6-20-19(22)9-13-8-17-18(28-11-27-17)10-14(13)21(23)24/h3-4,7-8,10H,5-6,9,11H2,1-2H3,(H,20,22) |
Clé InChI |
CVIIUTMSIBJPLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
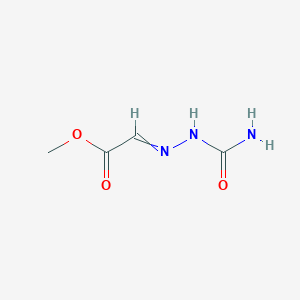
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
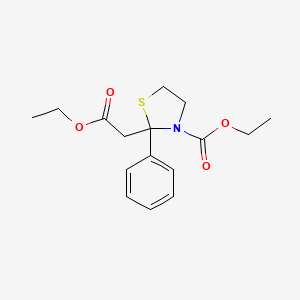
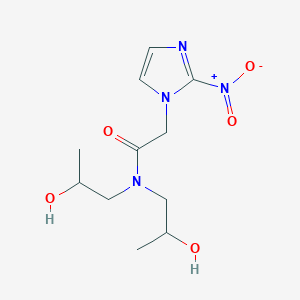
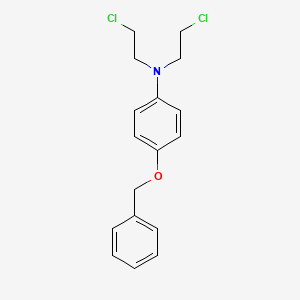
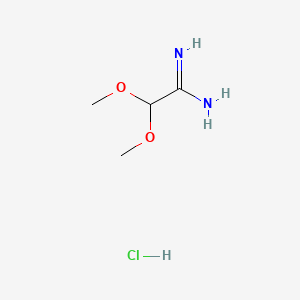

![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
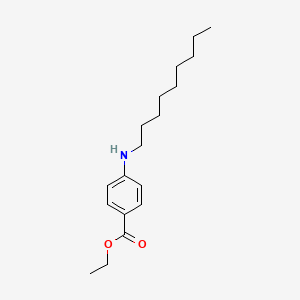
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
